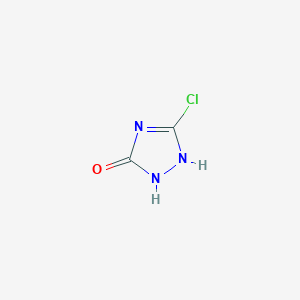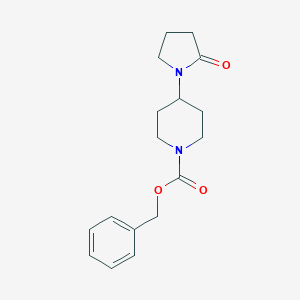
Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate, also known as BOP, is a chemical compound that is widely used in scientific research. It is a coupling reagent that is used to activate carboxylic acids for the synthesis of peptides and other biomolecules. BOP has gained popularity in recent years due to its efficiency, low cost, and ease of use compared to other coupling reagents.
Wirkmechanismus
Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate works by activating carboxylic acids, which then react with amines to form amide bonds. This compound forms an active intermediate that reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate then reacts with the amine to form an amide bond.
Biochemical and Physiological Effects:
This compound is not used for its biochemical or physiological effects, but rather for its ability to activate carboxylic acids for the synthesis of biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate has several advantages over other coupling reagents. It has high coupling efficiency, low epimerization, and low racemization. This compound is also easy to use and cost-effective. However, this compound has some limitations, including its sensitivity to moisture and air. This compound should be stored in a dry and air-free environment to prevent degradation.
Zukünftige Richtungen
There are several future directions for the use of Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate in scientific research. One potential application is in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. This compound could also be used in the synthesis of cyclic peptides and other complex biomolecules. Additionally, this compound could be used in the preparation of peptide-based vaccines and therapeutics. Further research is needed to explore these potential applications of this compound.
Synthesemethoden
Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate can be synthesized through the reaction of piperidine, benzyl chloroformate, and 1-methyl-2-pyrrolidinone. The reaction yields this compound as a white crystalline solid with a melting point of 103-105°C.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is widely used in scientific research for the synthesis of peptides, oligonucleotides, and other biomolecules. It is also used in the preparation of amides, esters, and thioesters. This compound is preferred over other coupling reagents due to its high coupling efficiency, low epimerization, and low racemization. This compound is also used in the production of pharmaceuticals and biologics.
Eigenschaften
CAS-Nummer |
159874-22-3 |
|---|---|
Molekularformel |
C17H22N2O3 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c20-16-7-4-10-19(16)15-8-11-18(12-9-15)17(21)22-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
InChI-Schlüssel |
DCFFXMVGFZTEJW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Synonyme |
Benzyl 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






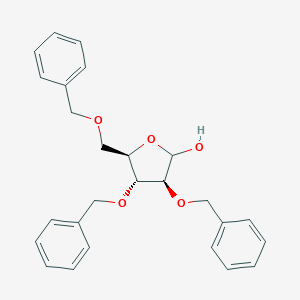
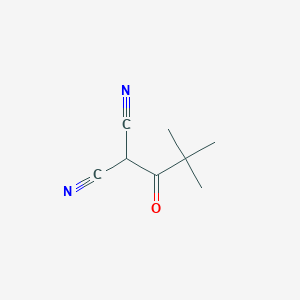

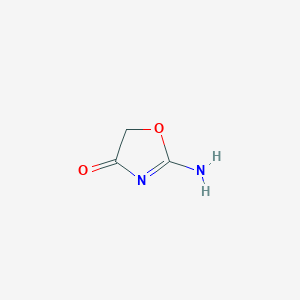


![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)

